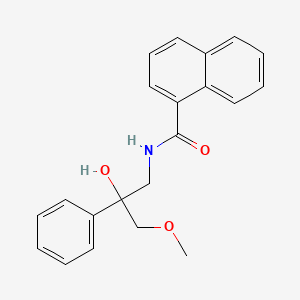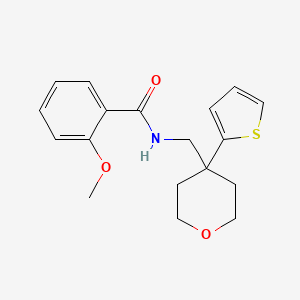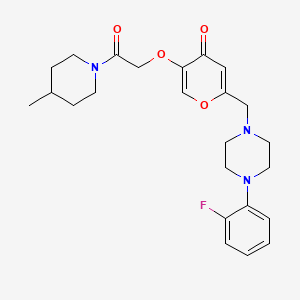
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide, also known as HPPN, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HPPN belongs to the class of compounds called naphthamides, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to inhibit the activity of enzymes such as cyclin-dependent kinases and histone deacetylases, which are involved in cell cycle regulation and gene expression. N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has also been found to activate the Nrf2-Keap1 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to exhibit a wide range of biochemical and physiological effects in cells and animals. In cancer cells, N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In Alzheimer's disease models, N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to inhibit the formation of amyloid beta plaques by reducing the production of amyloid beta peptides. In Parkinson's disease models, N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to protect dopaminergic neurons from oxidative stress-induced damage by activating cellular defense mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide in lab experiments is its potent biological activity, which makes it a useful tool for studying various cellular processes. Another advantage is its synthetic nature, which allows for easy modification of its chemical structure to improve its efficacy and selectivity. One of the limitations of using N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for research on N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide. One direction is the development of more potent and selective analogs of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide for use as therapeutic agents. Another direction is the investigation of the mechanism of action of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide in various cellular and animal models. Finally, the potential use of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide as a diagnostic tool for various diseases should also be explored.
Synthesemethoden
The synthesis of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide involves the reaction of 2-hydroxy-3-methoxy-2-phenylpropylamine with 1-naphthoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to exhibit potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to inhibit the formation of amyloid beta plaques, which are the hallmark of the disease. In Parkinson's disease research, N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide has been found to protect dopaminergic neurons from oxidative stress-induced damage.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-25-15-21(24,17-10-3-2-4-11-17)14-22-20(23)19-13-7-9-16-8-5-6-12-18(16)19/h2-13,24H,14-15H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZZWLKPESYLJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNC(=O)C1=CC=CC2=CC=CC=C21)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-methoxy-2-phenylpropyl)-1-naphthamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[2-(4-aminophenyl)acetamido]acetate](/img/structure/B2421155.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2421161.png)
![N-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2421162.png)
![(Z)-ethyl 1-(2-methoxyethyl)-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2421166.png)
![5-chloro-1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B2421168.png)
![6-Ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2421171.png)


![N,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2421175.png)

